9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
7-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-22-13-12(23)16(20-7-17-13)26-5-3-25(4-6-26)15-11-14(18-8-19-15)24(2)9-21-11/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAGKZGQVFCAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the purine core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves methylation using methyl iodide under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl groups to the piperazine ring.
Scientific Research Applications
Cancer Research
Research indicates that 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine exhibits anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of cell survival signals, which leads to programmed cell death. Compounds with similar structures have demonstrated the ability to interact with various cancer cell lines, suggesting that this compound may also possess similar mechanisms of action.
Cannabinoid Receptor Modulation
Studies have shown that compounds related to this purine derivative can act as modulators of cannabinoid receptors. This suggests potential applications in treating metabolic disorders and other health conditions associated with cannabinoid signaling pathways.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound could effectively induce apoptosis in specific cancer cell lines, showcasing its potential as an anticancer agent.
- Metabolic Disorders : Research indicated that compounds interacting with cannabinoid receptors could lead to novel treatments for metabolic disorders, positioning this compound as a candidate for further investigation in metabolic disease therapies.
Mechanism of Action
The mechanism of action of 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to purine receptors, influencing cellular signaling pathways. It may also inhibit certain enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., trifluoroacetyl in 30 ) reduce yields (21%) compared to simpler acyl groups (e.g., acetyl in 29 , 78%) due to steric hindrance or reactivity challenges .
- Thermal Stability : Sulfonyl-substituted derivatives (e.g., 15 , 17 ) exhibit higher melting points (180–184°C) than acylated analogs (e.g., 37 , 71–72°C), suggesting stronger intermolecular interactions in the solid state .
Pharmacological Comparison
Antimycobacterial and Antifungal Activity
Compounds like 184a–d (9-alkyl-6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines) demonstrated MIC values of 3.125–6.25 mg mL$^{-1}$ against Mycobacterium tuberculosis, comparable to standard drugs like pyrazinamide . In contrast, chlorophenyl-substituted analogs (e.g., 15–19) lack reported antimycobacterial data but show high purity (>95% HPLC), suggesting stability for further testing .
Anticancer Activity
N-9 alkyl-substituted purines (e.g., PP17 ) induced apoptosis in MCF-7 breast cancer cells via G2/M phase arrest. The sec-butyl group at N-9 enhanced activity compared to smaller alkyl chains, highlighting the role of hydrophobic interactions in target binding .
Physicochemical and Computational Insights
- Lipophilicity : Sulfonyl derivatives (e.g., 15 , 17 ) exhibit higher logP values than acylated analogs, correlating with improved blood-brain barrier penetration in preclinical models .
- HPLC Purity : Most compounds achieve >95% purity (e.g., 37 , 99%), ensuring reliable biological data .
- In Silico Binding : Molecular docking studies on 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purines suggest interactions with mycobacterial enzyme active sites, driven by piperazine flexibility and aryl group positioning .
Biological Activity
9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This compound features a unique structural arrangement, which includes a methyl group at the 9-position and a piperazine moiety linked to a 7-methyl purine. These characteristics contribute to its pharmacological properties and interactions with various biological targets.
The biological activity of this compound is primarily associated with its ability to induce apoptosis in cancer cells. Similar purine derivatives have demonstrated efficacy in modulating cell survival signals, leading to programmed cell death through various biochemical pathways. The specific mechanisms include:
- Inhibition of Kinase Activity : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Interaction with Cannabinoid Receptors : Research indicates potential modulation of cannabinoid receptors, suggesting applications in treating metabolic disorders alongside cancer.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against lung cancer cells.
Case Studies
- EGFR Inhibition : A study focused on related compounds demonstrated strong inhibitory activity against wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in malignant tumors. The binding affinity and inhibition values were significantly favorable compared to established drugs like erlotinib and osimertinib, suggesting that similar mechanisms might be applicable to our compound .
- Apoptosis Induction : Another investigation revealed that the compound induces apoptosis in breast and colorectal cancer cells by interfering with critical signaling pathways involved in cell cycle regulation . This suggests a broader application in oncological therapies.
Structural Characteristics
The unique structural features of this compound allow it to interact with diverse biological targets effectively:
| Feature | Description |
|---|---|
| Purine Derivative | Contains fused pyrimidine and imidazole rings |
| Piperazine Moiety | Enhances solubility and biological activity |
| Methyl Substituents | Potentially increases binding affinity to target sites |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced activity and reduced toxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 9-methyl-6-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-9H-purine derivatives?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions on a purine scaffold. General procedures (e.g., Procedure A or E) involve:
- Step 1 : Reacting a chlorophenyl-purine precursor with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., NMP or THF).
- Step 2 : Purification via flash chromatography (e.g., using 60% EtOAc/hexanes) and characterization by HPLC (>95% purity) and NMR .
- Example : Compound 15 () was synthesized in 17% yield using Procedure A, with NMR confirmation of piperazine coupling (δ 4.49 ppm, br s, 4H).
Q. How can researchers optimize reaction yields for structurally similar analogs?
Methodological Answer: Yield optimization strategies include:
- Temperature control : Heating at 80–85°C for 20 hours (e.g., Compound 48 , ).
- Stoichiometry adjustments : Using 3 equivalents of nucleophiles (e.g., pyrrolidine) to drive substitution .
- Solvent selection : Polar solvents like NMP enhance solubility of hydrophobic intermediates .
- Catalysis : Base additives (e.g., NaOH) improve deprotonation in SN2 reactions .
Q. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- 1H/13C NMR : Key for verifying substituent positions (e.g., piperazine protons at δ 3.35–3.53 ppm, methyl groups at δ 1.45–1.93 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 545.5 for Compound 15 ) .
- HPLC : Validates purity (>95%) and retention times (e.g., 22.24 minutes for Compound 15 ) .
Advanced Research Questions
Q. How do structural modifications at the piperazine moiety affect pharmacological activity?
Methodological Answer:
-
Case Study : Sulfonyl vs. carbonyl substituents:
- Sulfonyl groups (e.g., Compound 15 , ) enhance metabolic stability but reduce solubility.
- Carbonyl groups (e.g., Compound 35 , ) improve binding affinity to cannabinoid receptors due to hydrogen-bonding interactions .
-
Data Table :
Substituent Binding Affinity (Ki, nM) Solubility (mg/mL) Butylsulfonyl (15) 12.3 ± 1.2 0.05 Tetrahydrothiopyran (38) 8.9 ± 0.8 0.12
Q. How can researchers resolve contradictions in NMR data for analogs with similar substituents?
Methodological Answer:
- 2D NMR (HMBC/HSQC) : Resolves overlapping signals by correlating 1H-13C couplings (e.g., distinguishing cyclohexyl vs. tetrahydrofuran protons in and ).
- Deuterated solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-shifted peaks .
- Computational modeling : Validate assignments using DFT-based chemical shift predictions .
Q. What strategies address low yields in lithiation/chlorination reactions (e.g., 8-position modifications)?
Methodological Answer:
- Lithiation optimization : Use LDA (Lithium Diisopropylamide) at -78°C to minimize side reactions (e.g., achieved 31% yield for Compound 96 ).
- Quenching agents : Hexachloroethane improves electrophilic trapping efficiency .
- Temperature gradients : Slow warming from -78°C to RT reduces decomposition .
Q. How to design SAR studies for purine-based analogs targeting enzyme inhibition?
Methodological Answer:
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic groups) .
- Step 2 : Screen against target enzymes (e.g., phosphodiesterases) using fluorescence polarization assays.
- Step 3 : Correlate activity with computational docking (e.g., AutoDock Vina) to identify key binding residues .
Data Contradiction Analysis
Q. Why do HPLC retention times vary for analogs with identical molecular weights?
Methodological Answer:
- Hydrophobicity differences : Sulfonyl groups (e.g., Compound 15 , RT = 22.24 min) increase retention vs. methoxyethyl groups (Compound 17 , RT = 20.39 min) .
- Column chemistry : C18 vs. phenyl-hexyl columns alter selectivity for aromatic vs. aliphatic substituents .
Q. How to interpret conflicting bioactivity data in analogs with minor structural changes?
Methodological Answer:
- Meta-analysis : Compare datasets across studies (e.g., vs. 3) to identify trends (e.g., trifluoroacetyl groups in Compound 30 reduce bioavailability despite high in vitro potency) .
- Counter-screening : Test off-target effects (e.g., CYP450 inhibition) to rule out false positives .
Methodological Best Practices
Q. What purification techniques are recommended for polar intermediates?
Methodological Answer:
- Flash chromatography : Use gradient elution (e.g., 10–100% EtOAc/hexanes) for polar compounds like hydroxylated analogs (e.g., Compound 36 , ) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexanes) for high-melting-point solids (e.g., Compound 35 , mp 194–195°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
